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Compound of Interest

Compound Name: Teuvincenone B

Cat. No.: B8250907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the first

total synthesis of (±)-Teuvincenone B, a 17(15→16)-abeo-abietane diterpenoid.

Teuvincenone B, first isolated from Teucrium polium, has demonstrated potential antioxidant

and antitumor activities, making its synthetic accessibility a topic of significant interest.[1][2]

However, its scarcity from natural sources (less than 1 mg/kg from dried plants) necessitates

robust synthetic routes for further biological investigation.[1]

The methodology outlined below is based on the convergent synthesis reported by Zhou, J.-X.,

et al. (2023), which accomplishes the construction of the complex 6/6/6/5 tetracyclic ring

system in 11 steps.[1][3]

Synthetic Strategy and Logic
The core challenge in synthesizing Teuvincenone B lies in its highly oxidized and fully

substituted aromatic C ring, along with the characteristic dihydrofuran D ring.[1] The reported

strategy addresses this by assembling the A/B/C tricyclic core first, followed by the late-stage

construction of the D ring.

A key aspect of the synthesis is the carefully planned sequence of oxidation events (C6/11/14

→ C7 → C12 → C17) to install the necessary oxygenated functionalities.[1][3] The synthesis

features several key transformations:
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Gram-scale assembly of the A/B/C ring system.[1]

Siegel–Tomkinson C–H oxidation and a Claisen rearrangement to install substituents on the

C ring.[1]

Intramolecular iodoetherification to construct the crucial dihydrofuran D ring.[1][3]

The retrosynthetic analysis of Teuvincenone B is depicted below, illustrating the disconnection

approach to the key building blocks.
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Caption: Retrosynthetic analysis of (±)-Teuvincenone B.
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The forward synthesis workflow, from starting materials to the final product, highlights the

progression of intermediates and key transformations.
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Caption: Forward synthesis workflow for (±)-Teuvincenone B.

Quantitative Data Summary
The following table summarizes the step-by-step yields for the synthesis of key intermediates

and the final product, (±)-Teuvincenone B.

Step
Transformatio
n

Starting
Material

Product Yield (%)

1-2
Grignard Addition

& IBX Oxidation
12 + 13 Enone 11 84% (2 steps)

3-5

Friedel-Crafts,

Iodination,

Kornblum

Oxidation

Enone 11 Intermediate 15 67% (3 steps)

6-8

C-H Oxidation,

Allylation,

Claisen

Rearrangement

Intermediate 15 Intermediate 19 45% (3 steps)

9-11

Iodoetherification

, Elimination,

Oxidation

Intermediate 19
Teuvincenone B

(4)
18% (3 steps)

Overall Total Synthesis 12 + 13
Teuvincenone B

(4)
~2.3%

Yields are as reported by Zhou, J.-X., et al. (2023).

Experimental Protocols: Key Reactions
Detailed experimental procedures for the pivotal steps in the synthesis of (±)-Teuvincenone B
are provided below. These protocols are adapted from the supporting information of the primary

literature.[4]
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1. Synthesis of Tricyclic Enone (11)

Reaction: Grignard addition of benzyl chloride 13 to aldehyde 12, followed by oxidation.

Procedure:

To a solution of benzyl chloride 13 (1.0 eq) in anhydrous THF at 0 °C under an argon

atmosphere, add magnesium turnings (1.1 eq). Stir the mixture until the magnesium is

consumed.

Cool the resulting Grignard reagent solution to 0 °C and add a solution of aldehyde 12 (1.2

eq) in anhydrous THF dropwise.

Allow the reaction to warm to room temperature and stir for 2 hours.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are

washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under

reduced pressure.

Dissolve the crude alcohol in DMSO. Add IBX (1.5 eq) in one portion.

Stir the mixture at room temperature for 12 hours.

Dilute the reaction with water and extract with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over

anhydrous Na₂SO₄, filter, and concentrate.

Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to

afford enone 11.

2. Synthesis of the Fully Substituted C-Ring Intermediate (19)

Reaction: Siegel–Tomkinson C–H oxidation, O-allylation, and Claisen rearrangement.

Procedure:
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To a solution of tricyclic α-methoxy enone 15 (1.0 eq) in a mixture of CH₂Cl₂ and pyridine

at -40 °C, add a pre-mixed solution of PhI(OAc)₂ (1.5 eq) and Ac₂O (3.0 eq) dropwise.

Stir the reaction at -40 °C for 4 hours. Quench with saturated aqueous Na₂S₂O₃ solution.

Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate, and purify to yield the C12-

hydroxylated intermediate.

To a solution of the C12-hydroxylated intermediate (1.0 eq) in acetone, add K₂CO₃ (3.0

eq) and allyl bromide (1.5 eq).

Heat the mixture to reflux and stir for 6 hours.

Cool to room temperature, filter, and concentrate the filtrate.

Dissolve the crude O-allyl ether in N,N-diethylaniline and heat to 210 °C in a sealed tube

for 12 hours to effect the Claisen rearrangement.

Cool the reaction mixture, dilute with ethyl acetate, and wash with 1 M HCl, saturated

aqueous NaHCO₃, and brine.

Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column

chromatography to afford intermediate 19.

3. Construction of the D-Ring via Iodoetherification and Final Steps

Reaction: Intramolecular iodoetherification to form the tetracyclic core.

Procedure:

Dissolve intermediate 19 (1.0 eq) in CH₂Cl₂ at 0 °C.

Add NaHCO₃ (3.0 eq) followed by I₂ (2.0 eq) in portions.

Stir the mixture at room temperature for 24 hours in the dark.

Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
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Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

The crude iodinated tetracycle is then subjected to elimination using DBU (1.5 eq) in THF

at room temperature for 3 hours.

After purification, the resulting alkene is oxidized using m-CPBA (2.0 eq) in CH₂Cl₂ at 0 °C

to room temperature over 5 hours.

Purify the final product by flash column chromatography to yield (±)-Teuvincenone B (4).

Disclaimer: These protocols are intended for use by trained chemistry professionals in a

properly equipped laboratory setting. Appropriate safety precautions should be taken at all

times. The yields and reaction times are based on published literature and may vary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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